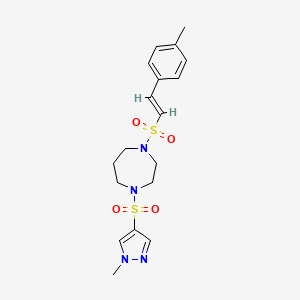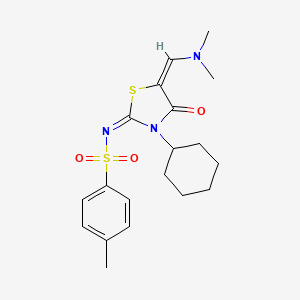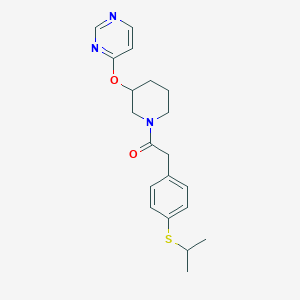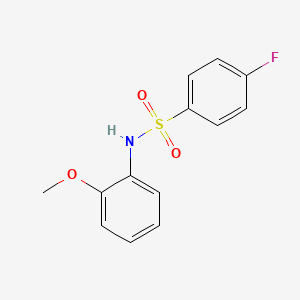![molecular formula C6H14ClNO3 B2946170 (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride CAS No. 2094015-76-4](/img/structure/B2946170.png)
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, biotechnology, and pharmacology. This compound is also known as morpholinium ethylenebis(2-hydroxypropane-1-sulfonate) or MES.
Mechanism of Action
The mechanism of action of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves its ability to maintain a stable pH environment in biological systems. It acts as a buffering agent, which helps to maintain the pH of the solution within a narrow range, thus preventing any adverse effects on the biological system.
Biochemical and Physiological Effects:
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride has been shown to have a range of biochemical and physiological effects. It has been found to enhance the activity of certain enzymes, such as alkaline phosphatase and lactate dehydrogenase. It also helps to stabilize the structure of proteins and prevents denaturation.
Advantages and Limitations for Lab Experiments
One of the major advantages of using (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride in lab experiments is its ability to maintain a stable pH environment. This ensures that the experimental results are accurate and reproducible. However, one of the limitations of using this compound is that it can interfere with certain assays, such as those involving metal ions.
Future Directions
There are several future directions for the use of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride in scientific research. One of the areas of interest is its potential application in drug delivery systems. It has been shown to enhance the solubility and stability of certain drugs, making them more effective. Another area of interest is its use in the development of new biomaterials, such as hydrogels, which have a range of potential applications in tissue engineering and regenerative medicine.
Conclusion:
In conclusion, (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is a versatile compound that has a range of potential applications in scientific research. Its ability to maintain a stable pH environment makes it an essential component in various biochemical and physiological experiments. Further research is needed to explore its potential applications in drug delivery systems and biomaterials.
Synthesis Methods
The synthesis of (1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride involves the reaction of morpholine with ethylene oxide, followed by the addition of sulfuric acid and sodium hydroxide. The resulting compound is then treated with hydrochloric acid to obtain the final product.
Scientific Research Applications
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride is widely used in scientific research as a buffer solution in various biochemical and physiological experiments. It is commonly used in the preparation of cell culture media, enzyme assays, and protein purification.
properties
IUPAC Name |
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3.ClH/c8-4-5(9)6-3-7-1-2-10-6;/h5-9H,1-4H2;1H/t5-,6-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZRXAJCRSBMLON-GEMLJDPKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)[C@H](CO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-[(2S)-morpholin-2-yl]ethane-1,2-diol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,5-dioxo-4-(prop-2-en-1-yl)-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B2946093.png)



![N-(3,5-difluorobenzyl)-N-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2946098.png)


![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-one](/img/structure/B2946104.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2946105.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]acetamide](/img/structure/B2946109.png)
